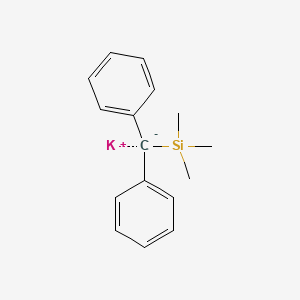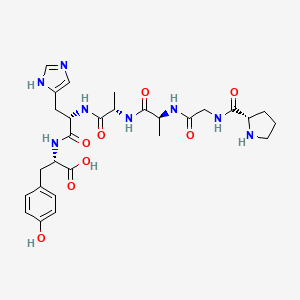![molecular formula C2H2F3IO2S B15163711 Methane, trifluoro[(iodomethyl)sulfonyl]- CAS No. 158530-86-0](/img/structure/B15163711.png)
Methane, trifluoro[(iodomethyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methane, trifluoro[(iodomethyl)sulfonyl]- is a chemical compound with the molecular formula C2H2F3IO2S It is characterized by the presence of trifluoromethyl, iodomethyl, and sulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methane, trifluoro[(iodomethyl)sulfonyl]- typically involves the reaction of trifluoromethanesulfonyl chloride with iodomethane under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of Methane, trifluoro[(iodomethyl)sulfonyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified using techniques such as distillation or recrystallization to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Methane, trifluoro[(iodomethyl)sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the iodomethyl group can yield methane derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include trifluoromethylsulfonyl derivatives with various functional groups.
Oxidation Reactions: Products include sulfonic acids and other oxidized compounds.
Reduction Reactions: Products include methane derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methane, trifluoro[(iodomethyl)sulfonyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethylsulfonyl groups into molecules.
Biology: Investigated for its potential use in modifying biomolecules for research purposes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methane, trifluoro[(iodomethyl)sulfonyl]- involves its ability to act as an electrophile due to the presence of the iodomethyl group. This allows it to react with nucleophiles, leading to the formation of new chemical bonds. The trifluoromethylsulfonyl group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methane, trifluoro[(bromomethyl)sulfonyl]-: Similar structure but with a bromomethyl group instead of an iodomethyl group.
Methane, trifluoro[(chloromethyl)sulfonyl]-: Similar structure but with a chloromethyl group instead of an iodomethyl group.
Methane, trifluoro[(methylsulfonyl)]-: Lacks the halogenated methyl group, resulting in different reactivity.
Uniqueness
Methane, trifluoro[(iodomethyl)sulfonyl]- is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl and chloromethyl analogs. The trifluoromethylsulfonyl group further enhances its stability and reactivity, making it a versatile reagent in various chemical transformations.
Eigenschaften
CAS-Nummer |
158530-86-0 |
|---|---|
Molekularformel |
C2H2F3IO2S |
Molekulargewicht |
274.00 g/mol |
IUPAC-Name |
trifluoro(iodomethylsulfonyl)methane |
InChI |
InChI=1S/C2H2F3IO2S/c3-2(4,5)9(7,8)1-6/h1H2 |
InChI-Schlüssel |
MNUXVENXWWJASW-UHFFFAOYSA-N |
Kanonische SMILES |
C(S(=O)(=O)C(F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinoline](/img/structure/B15163628.png)
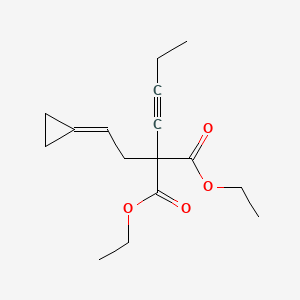
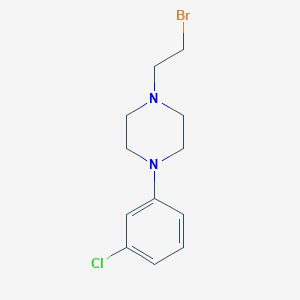
![Hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester](/img/structure/B15163648.png)
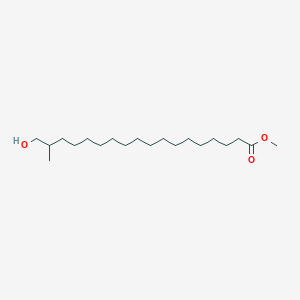
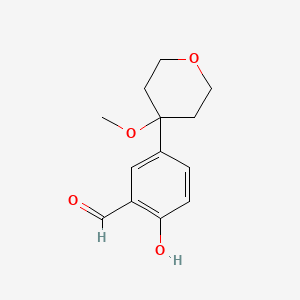

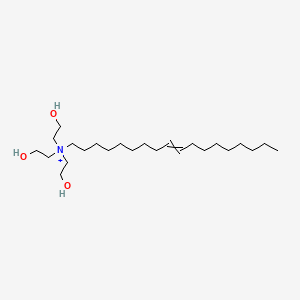


![N-[(4-Methoxyphenyl)methyl]-N-(2-phenylethenyl)butanamide](/img/structure/B15163707.png)

